molecular formula C21H15NO3S2 B2467636 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide CAS No. 883964-59-8

4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide

Cat. No.: B2467636
CAS No.: 883964-59-8
M. Wt: 393.48
InChI Key: URIDRWQNWYJAOJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiochromene core: This can be achieved through cyclization reactions involving thiophenes and appropriate aldehydes or ketones.

    Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide.

    Formation of the benzamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions might target the carbonyl groups present in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this are often studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide might be investigated for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)benzamide
  • 4-methoxy-N-(4-oxo-3-(furan-2-yl)-4H-thiochromen-2-yl)benzamide

Uniqueness

The presence of the thiophene ring in 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide might confer unique electronic and steric properties, potentially leading to different biological activities compared to similar compounds with phenyl or furan rings.

Properties

IUPAC Name

4-methoxy-N-(4-oxo-3-thiophen-2-ylthiochromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S2/c1-25-14-10-8-13(9-11-14)20(24)22-21-18(17-7-4-12-26-17)19(23)15-5-2-3-6-16(15)27-21/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIDRWQNWYJAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3S2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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